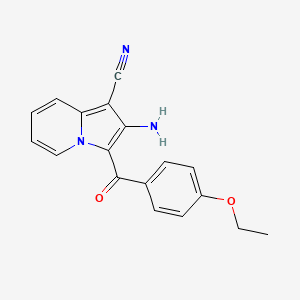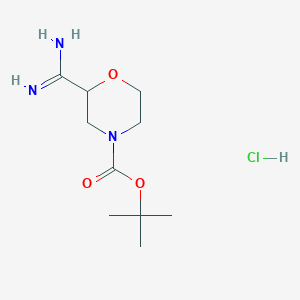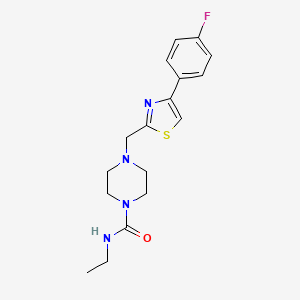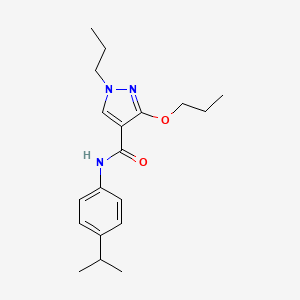![molecular formula C22H24N4O5S2 B2665170 Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-01-8](/img/structure/B2665170.png)
Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C22H24N4O5S2 . It is used in scientific research and offers potential applications in various fields due to its unique properties and composition.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. These include a carbamoyl group, a phenylsulfonyl group, and a piperazine-1-carboxylate group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C22H24N4O5S2), structure, and potential biological activities . More detailed properties such as melting point, boiling point, solubility, and spectral data would likely be available in specialized chemical databases.Applications De Recherche Scientifique
Synthesis and Characterization
This compound serves as a precursor or intermediate in the synthesis of a wide array of derivatives with potential biological activities. For example, it has been used in the synthesis of carbazole derivatives, which were evaluated for their antibacterial, antifungal, and anticancer activities. These derivatives have shown significant activity, particularly against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014). Similarly, derivatives synthesized from ethyl piperazine-1-carboxylate have demonstrated good to moderate antimicrobial activity against various test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Biological Activities
The compound's derivatives have been explored for their potential in treating infectious diseases and cancer. Thiazole-aminopiperidine hybrid analogues, designed from aryl thioamides and synthesized in five steps, were found to be effective Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against all tests including MS GyrB ATPase assay and MTB DNA gyrase supercoiling assay (Jeankumar et al., 2013). Another study highlighted the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as anticancer agents. These compounds exhibited significant anticancer activity, although further in vivo studies were recommended for confirming their therapeutic usefulness (Rehman et al., 2018).
Antimicrobial and Antibacterial Evaluation
Newer derivatives have consistently shown potent antimicrobial and antibacterial activities. For instance, bifunctional sulfonamide-amide derivatives synthesized through a series of reactions involving ethyl-4-(3-(chlorosulfonyl)-4-methylbenzoyl)piperazine-1-carboxylate demonstrated significant in vitro antibacterial and antifungal activities against all tested strains (Abbavaram & Reddyvari, 2013). Another study focused on the crystal structure analysis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid to better understand the conformation and potential bioactive properties of such compounds (Faizi, Ahmad, & Golenya, 2016).
Propriétés
IUPAC Name |
ethyl 4-[4-[(2-methyl-1,3-benzothiazol-6-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-10-12-26(13-11-25)33(29,30)18-7-4-16(5-8-18)21(27)24-17-6-9-19-20(14-17)32-15(2)23-19/h4-9,14H,3,10-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUHASJMJCNVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2665087.png)
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2665089.png)


![N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2665092.png)


![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, ethyl ester](/img/structure/B2665099.png)
![2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2665104.png)




![2-((1H-indol-3-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2665110.png)
